molecular formula C15H11ClN2S B14542460 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 62178-08-9

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B14542460
CAS No.: 62178-08-9
M. Wt: 286.8 g/mol
InChI Key: VBHCCWIGXHIREV-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug

Uniqueness

4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

62178-08-9

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C15H11ClN2S/c16-13-4-2-1-3-12(13)15-18-14(9-19-15)10-5-7-11(17)8-6-10/h1-9H,17H2

InChI Key

VBHCCWIGXHIREV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)Cl

Origin of Product

United States

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